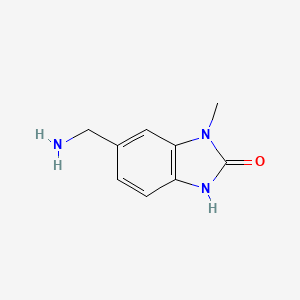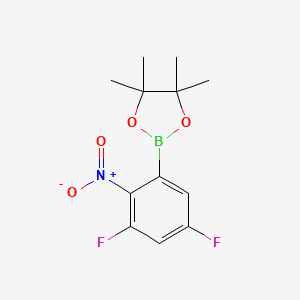methyl}azetidine-1-carboxylate](/img/structure/B13461784.png)
Tert-butyl3-{[1-(ethoxycarbonyl)-3-methylidenecyclobutyl](hydroxy)methyl}azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-{1-(ethoxycarbonyl)-3-methylidenecyclobutylmethyl}azetidine-1-carboxylate is a complex organic compound that features a unique structure combining azetidine, cyclobutyl, and tert-butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{1-(ethoxycarbonyl)-3-methylidenecyclobutylmethyl}azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester with ethoxycarbonyl cyclobutyl methylidene under controlled conditions. The reaction is often carried out in the presence of a base such as sodium bicarbonate and a solvent like dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-{1-(ethoxycarbonyl)-3-methylidenecyclobutylmethyl}azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the tert-butyl group, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Applications De Recherche Scientifique
tert-Butyl 3-{1-(ethoxycarbonyl)-3-methylidenecyclobutylmethyl}azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it a candidate for developing new materials with specific properties.
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of tert-butyl 3-{1-(ethoxycarbonyl)-3-methylidenecyclobutylmethyl}azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound is structurally similar but lacks the ethoxycarbonyl and cyclobutyl groups.
tert-Butyl 3-ethynylazetidine-1-carboxylate: Another similar compound, which features an ethynyl group instead of the ethoxycarbonyl and cyclobutyl groups.
Propriétés
Formule moléculaire |
C17H27NO5 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
tert-butyl 3-[(1-ethoxycarbonyl-3-methylidenecyclobutyl)-hydroxymethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C17H27NO5/c1-6-22-14(20)17(7-11(2)8-17)13(19)12-9-18(10-12)15(21)23-16(3,4)5/h12-13,19H,2,6-10H2,1,3-5H3 |
Clé InChI |
NIKXJFFGOMJCHJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC(=C)C1)C(C2CN(C2)C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


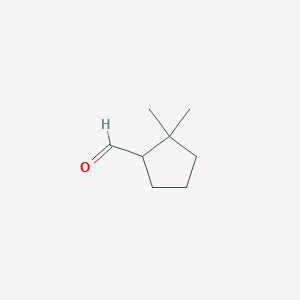

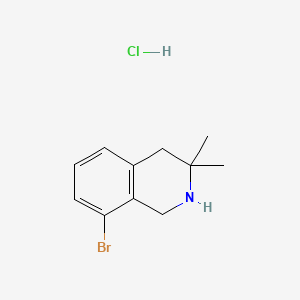
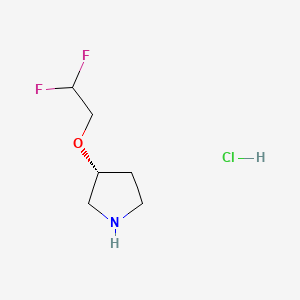
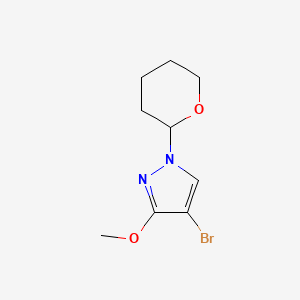
![tert-butylN-[(3-ethoxyazetidin-3-yl)methyl]carbamate](/img/structure/B13461744.png)
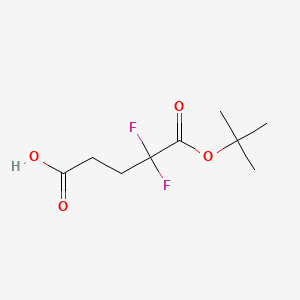
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carbonitrile hydrochloride](/img/structure/B13461756.png)
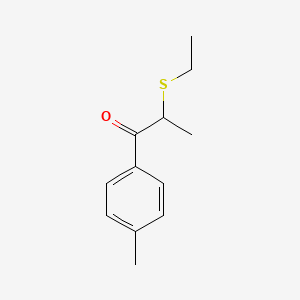
![4-(Azidomethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13461763.png)
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B13461771.png)
